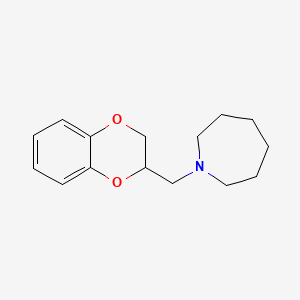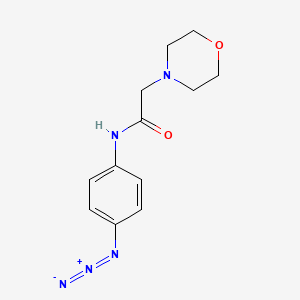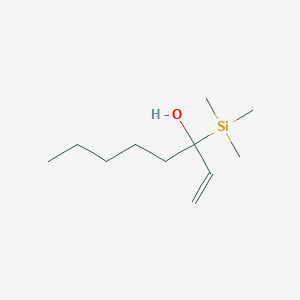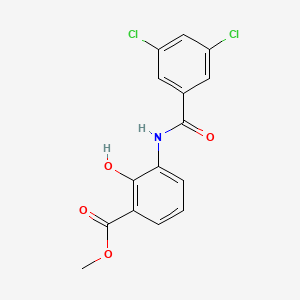
5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione: is a heterocyclic compound that contains sulfur and bromine atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione typically involves the bromination of thiophene derivatives followed by the formation of the dithiole-3-thione ring. One common method includes the use of bromine in glacial acetic acid to brominate thiophene, followed by cyclization with sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of conjugated systems and polymers .
Biology and Medicine
It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In industry, this compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conductive properties .
Mecanismo De Acción
The mechanism of action of 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is not fully understood, but it is believed to involve interactions with various molecular targets through its sulfur and bromine atoms. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione: Similar structure but with a phenyl group instead of a thiophene ring.
5-(5-Bromothiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Contains a pyrrole ring and is used in optoelectronic applications.
Uniqueness
5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is unique due to its combination of a brominated thiophene ring and a dithiole-3-thione moiety. This structure provides a unique set of chemical properties that can be exploited in various applications, particularly in the field of materials science and medicinal chemistry.
Propiedades
Número CAS |
918503-99-8 |
|---|---|
Fórmula molecular |
C7H3BrS4 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
5-(5-bromothiophen-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C7H3BrS4/c8-6-2-1-4(10-6)5-3-7(9)12-11-5/h1-3H |
Clave InChI |
SKCXXOLFWAHPGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)C2=CC(=S)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)
![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)

![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)


![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)

![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)



